4-Ethylpyrimidin-5-ol
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Overview
Description
4-Ethylpyrimidin-5-ol is a chemical compound with the CAS Number: 1394936-18-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 4-ethylpyrimidin-5-ol . It is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for 4-Ethylpyrimidin-5-ol is1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Ethylpyrimidin-5-ol is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
- Anti-inflammatory Agents : Researchers have explored the potential of 4-Ethylpyrimidin-5-ol as an anti-inflammatory agent. Its structure suggests interactions with biological targets involved in inflammation pathways .
Medicinal Chemistry and Drug Development
Organic Synthesis
Safety and Hazards
The safety information for 4-Ethylpyrimidin-5-ol includes several hazard statements: H302, H315, H319, H335 . These represent various health hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
4-ethylpyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPJUTQMNKFELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidin-5-ol |
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